molecular formula C6H7N3 B6236616 2-(1H-imidazol-1-yl)propanenitrile CAS No. 1247791-13-4

2-(1H-imidazol-1-yl)propanenitrile

Cat. No.: B6236616
CAS No.: 1247791-13-4
M. Wt: 121.1
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Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Sciences

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a privileged structure in chemistry and biology. researchgate.netsemanticscholar.orgnih.gov Its prevalence in nature, most notably in the amino acid histidine, highlights its fundamental role in biological processes, including enzymatic catalysis. researchgate.netnih.gov

In the realm of organic synthesis, imidazole derivatives are versatile building blocks. researchgate.nettandfonline.com Their unique electronic and structural characteristics allow for a wide range of chemical transformations, enabling the construction of complex molecular architectures. researchgate.net The presence of two nitrogen atoms provides sites for both protonation and alkylation, and the aromatic nature of the ring allows for various substitution reactions. wikipedia.org The first synthesis of imidazole was achieved by Heinrich Debus in 1858, and since then, numerous methods for its synthesis and functionalization have been developed. nih.govmdpi.com

The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry. numberanalytics.comfiveable.me Its strong electron-withdrawing nature and linear geometry influence the polarity and reactivity of the molecule. fiveable.menumberanalytics.com Nitriles are important precursors for a variety of other functional groups, including amines, carboxylic acids, and amides, through reactions such as reduction and hydrolysis. numberanalytics.comnumberanalytics.com This reactivity makes them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.comnih.gov The incorporation of a nitrile group can also enhance the pharmacological properties of a molecule by improving its binding affinity to biological targets and its pharmacokinetic profile. nih.gov

Historical Context of Imidazole-Propanenitrile Compound Development

The development of imidazole-propanenitrile compounds is rooted in the broader history of imidazole chemistry, which began with the first synthesis of the parent imidazole ring in 1858. wikipedia.org The exploration of imidazole derivatives gained significant momentum in the 20th century with the discovery of their presence in biologically important molecules and their potential as therapeutic agents. researchgate.netmdpi.com The synthesis of specific imidazole-propanenitrile derivatives likely emerged from the systematic exploration of cyanoethylation reactions, a common method for introducing a propanenitrile side chain onto a nitrogen-containing heterocycle. Research into these compounds has been driven by their potential applications in various fields, including medicinal chemistry and materials science. For instance, nitrile-functionalized imidazoles are important precursors for ionic liquids. nih.govresearchgate.net

Scope and Research Trajectories of the Imidazole-Propanenitrile Class

Current research on the imidazole-propanenitrile class of compounds is broad and multifaceted. In medicinal chemistry, there is a continued interest in synthesizing and evaluating new derivatives for their potential biological activities, including antimicrobial and antifungal properties. ontosight.airesearchgate.net The ability of the imidazole ring to coordinate with metal ions and the versatile chemistry of the nitrile group make these compounds attractive scaffolds for the design of novel enzyme inhibitors and other therapeutic agents. researchgate.netmdpi.com

Furthermore, the unique physicochemical properties of these compounds, such as their polarity and potential to form hydrogen bonds, are being explored in the context of materials science. numberanalytics.com The development of new synthetic methodologies to access these compounds with greater efficiency and stereocontrol is also an active area of research. tandfonline.com Future research is expected to further elucidate the structure-activity relationships within this class of compounds, leading to the development of new molecules with tailored properties for specific applications.

Interactive Data Table: Physicochemical Properties of Selected Imidazole-Propanenitrile Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(1H-imidazol-1-yl)propanenitrile23996-53-4C6H7N3121.14
2-(2-phenyl-1H-imidazol-1-yl)propanenitrile23996-12-5C12H11N3197.24
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile23996-25-0C9H13N3163.22
1H-Imidazole-1-propanenitrile, 2-methyl-23996-55-6C7H9N3135.17

Properties

CAS No.

1247791-13-4

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Imidazole Propanenitrile Compounds

Direct N-Alkylation Approaches to Imidazole-Propanenitrile Linkages

Direct N-alkylation is a fundamental method for creating a bond between the imidazole (B134444) nitrogen and a propanenitrile side chain. This can be accomplished through nucleophilic substitution or conjugate addition reactions.

The synthesis of 2-(1H-imidazol-1-yl)propanenitrile can be directly achieved via a nucleophilic substitution reaction. In this approach, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking an electrophilic carbon on a propanenitrile molecule. The reaction of imidazole with a 2-halopropanenitrile, such as 2-bromopropanenitrile, is a primary example.

This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The use of an in situ Finkelstein reaction, where a catalytic amount of sodium iodide is added, can also facilitate the substitution by converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide. researchgate.net This N-alkylation strategy is a versatile method for creating a variety of 1-alkylimidazole derivatives. researchgate.netnih.gov

The aza-Michael addition represents a powerful, atom-economical method for forming carbon-nitrogen bonds. benthamopenarchives.com In the context of imidazole-propanenitrile synthesis, this reaction involves the conjugate addition of imidazole to an electron-deficient alkene, most notably acrylonitrile (B1666552). It is crucial to note that the Michael addition of imidazole to acrylonitrile yields 3-(1H-imidazol-1-yl)propanenitrile , an isomer of the title compound, due to the attack occurring at the β-carbon of the acrylonitrile. researchgate.netd-nb.infonih.gov

This reaction can be performed under various conditions, including with the aid of catalysts or under catalyst-free systems. benthamopenarchives.comresearchgate.net One reported synthesis involves refluxing imidazole and acrylonitrile in ethanol (B145695) overnight, followed by distillation to yield the product. nih.govresearchgate.net

A significant advancement in green chemistry is the development of solvent- and catalyst-free aza-Michael additions. chemrxiv.org Research has demonstrated that the reaction between imidazole and acrylonitrile can proceed efficiently under these conditions. researchgate.netd-nb.infosemanticscholar.org Typically, the reaction involves heating a mixture of the imidazole (1 equivalent) and a small excess of the Michael acceptor (1.2 equivalents) at 80°C. d-nb.infoamazonaws.com

This method's primary advantage is its simplicity and environmental friendliness. The workup often consists only of evaporating the excess, volatile Michael acceptor, eliminating the need for solvent-based purification. researchgate.netsemanticscholar.org The reaction proceeds to completion within hours, provided the imidazole derivative is sufficiently soluble in the acrylonitrile. researchgate.netsemanticscholar.org

The efficiency and yield of the aza-Michael addition are influenced by several factors. The reaction is generally a third-order process (first order in the acceptor and second order in the donor), where a second amine molecule facilitates the rate-determining proton transfer. semanticscholar.org

Reaction Conditions: For the solvent- and catalyst-free method, heating at 80°C has proven effective. researchgate.netd-nb.info The reaction progress is monitored, and for simple imidazoles and acrylonitrile, quantitative formation of the product occurs within a few hours. d-nb.info For instance, the reaction of imidazole with acrylonitrile reaches completion in approximately 3 hours, with isolated yields reported to be above 97%. d-nb.info

Influence of Substituents and Solubility: The electronic properties and solubility of the imidazole play a critical role. While 2-methyl imidazole is slightly more nucleophilic than imidazole, its reaction with acrylonitrile is somewhat slower. d-nb.info For less soluble heterocycles, the reaction time can be significantly longer as the dissolution rate becomes the limiting factor. d-nb.info In cases of poor solubility, using a larger excess of the Michael acceptor or employing solvents and catalysts may be advisable to achieve complete conversion in a reasonable timeframe. d-nb.info

Below is a table summarizing the reaction times for the aza-Michael addition of various imidazoles to different Michael acceptors under solvent- and catalyst-free conditions at 80°C.

Michael DonorMichael AcceptorTime to Completion (h)
Imidazole (1)Acrylonitrile (A)3
Imidazole (1)Methyl Acrylate (B)5
2-Methylimidazole (2)Acrylonitrile (A)~5
2-Methylimidazole (2)Methyl Acrylate (B)~7
1,2,4-Triazole (3)Methyl Acrylate (B)2
2-Phenylimidazole (4)Methyl Acrylate (B)46
Benzo[d]imidazole (5)Methyl Acrylate (B)49
Data sourced from European Journal of Organic Chemistry. d-nb.info

Michael Addition Strategies Utilizing Acrylonitrile and Imidazoles

Multicomponent Reactions for Advanced Imidazole-Propanenitrile Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all components, offer a highly efficient route to complex molecules. bohrium.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct advanced imidazole architectures. rsc.orgresearchgate.net

For example, isocyanide-based MCRs are particularly significant in heterocyclic synthesis. nih.gov The Van Leusen imidazole synthesis is a three-component reaction of an aldimine, tosylmethyl isocyanide (TosMIC), and a base to form the imidazole ring. nih.gov By choosing an aldehyde or amine precursor that already contains a nitrile group, this methodology could be adapted to create complex imidazole-propanenitrile structures in a highly convergent manner.

Derivatization from Precursor Imidazole Structures

Another synthetic avenue is the derivatization of existing imidazole compounds. This strategy involves starting with a pre-functionalized imidazole and chemically modifying it to introduce the propanenitrile side chain.

One hypothetical route could begin with imidazole-2-carboxaldehyde. orgsyn.org This precursor could undergo a Knoevenagel condensation with a compound like malononitrile, followed by subsequent chemical modifications. Alternatively, reduction of the aldehyde to an alcohol, conversion to a halide, and subsequent reaction with a cyanide salt would yield the desired nitrile.

This approach is analogous to the synthesis of other N-substituted imidazoles, such as imidazol-1-yl-acetic acid, which is a key intermediate for various pharmaceuticals. The synthesis of this related compound involves the N-alkylation of imidazole with a chloroacetate (B1199739) or bromoacetate (B1195939) ester, followed by hydrolysis. nih.gov This demonstrates the general applicability of building functional side chains onto the imidazole core.

Strategies for Introducing the Propanenitrile Moiety

The primary method for introducing the propanenitrile group onto an imidazole ring is through aza-Michael addition (also known as conjugate addition). This reaction involves the nucleophilic addition of the imidazole's nitrogen to an activated alkene, such as acrylonitrile.

Detailed research findings indicate that the reaction of imidazole with acrylonitrile is a direct and effective way to form the C-N bond, creating the desired propanenitrile side chain. d-nb.info In a typical procedure, imidazole is reacted directly with acrylonitrile. The reaction can be conducted by heating the mixture, which facilitates the dissolution of the imidazole and promotes the addition reaction. For instance, heating a suspension of imidazole and acrylonitrile at 80°C leads to the formation of 3-(1H-imidazol-1-yl)propanenitrile. d-nb.info This process has been shown to produce the target compound in high yields, often exceeding 95%. d-nb.info

Another strategy involves the reaction of an imidazole nucleus with a halo-substituted precursor, although this is less direct for the propanenitrile moiety itself. For example, N-substitution can be achieved by reacting imidazole with compounds like ethyl chloroacetate in the presence of a base such as potassium carbonate. nih.gov While this example yields an acetate (B1210297) derivative, a similar principle could be applied using a halogenated propanenitrile, though the aza-Michael addition is generally more straightforward.

Reaction Conditions for Aza-Michael Addition of Imidazole
Reactant 1Reactant 2ConditionsYieldReference
ImidazoleAcrylonitrile80 °C, 24 h97.5% d-nb.info
2-MethylimidazoleAcrylonitrile80 °C, 3 h99.0% d-nb.info

Regioselective Synthesis of N1-Substituted Imidazole Derivatives

Achieving regioselectivity is critical in the synthesis of N-substituted imidazoles to ensure that the substituent is added to the desired nitrogen atom (N1). Imidazole is an aromatic heterocycle with two nitrogen atoms, but in its neutral form, only one nitrogen bears a hydrogen and is available for substitution.

The N1 position is generally the preferred site for alkylation and related substitution reactions under neutral or basic conditions. This preference is due to the electronic properties and steric environment of the imidazole ring. The reaction of imidazole with an electrophile, such as in the aza-Michael addition with acrylonitrile, naturally proceeds at the N1 position to yield the thermodynamically stable product. d-nb.info

Systematic studies on the N-substitution of substituted pyrazoles, a related azole heterocycle, have shown that using a potassium carbonate base in a DMSO solvent system reliably achieves N1-alkylation. acs.org Similar principles apply to imidazole. For the synthesis of N-substituted imidazole derivatives, reacting imidazole with an electrophile like ethylchloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in a suitable solvent such as dry acetone (B3395972) directs the substitution to the nitrogen atom. nih.gov This method prevents substitution at other positions and avoids the formation of undesired isomers. The catalyst-free reaction between imidazole and acrylonitrile also demonstrates high regioselectivity for the N1 position, as the reaction mechanism inherently favors the formation of the more stable N1-substituted isomer. d-nb.infonih.gov

Green Chemistry Approaches in Imidazole-Propanenitrile Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of imidazole-propanenitrile and related derivatives, green chemistry approaches focus on reducing energy consumption, minimizing waste, and eliminating the use of hazardous substances.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful green chemistry tool, significantly reducing reaction times and often improving product yields compared to conventional heating methods. derpharmachemica.comorientjchem.org This technique utilizes the efficient heating of polar molecules through the coupling of microwave energy, which can accelerate reaction rates. orientjchem.org

In the context of imidazole synthesis, microwave irradiation has been successfully employed for various reactions, including multicomponent, one-pot syntheses. nih.govtubitak.gov.tr For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved by reacting benzil, aldehydes, and ammonium (B1175870) acetate under microwave irradiation, sometimes in solvent-free conditions. derpharmachemica.com These protocols can reduce reaction times from hours to mere minutes. jetir.org A study on the synthesis of Schiff's bases of imidazoles optimized microwave conditions to 720 watts for approximately 7 minutes, achieving yields over 70%, highlighting the efficiency of this green approach. orientjchem.org While a specific protocol for this compound is not detailed, the successful application of microwave assistance to the synthesis of numerous imidazole derivatives suggests its high potential for this target compound. nih.govtubitak.gov.trbeilstein-journals.org

Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Synthesis of 2,4,5-triphenyl-1H-imidazole1-2 hours1-3 minutesHigh jetir.org
Synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivativesNot specifiedNot specified (moderate to good yields)Green protocol nih.govtubitak.gov.tr
Synthesis of Imidazole Schiff bases4-6 hours~111 seconds (for Schiff base step)>70% yield orientjchem.org

Solvent-Minimization and Catalyst-Free Methods

Reducing or eliminating solvents and catalysts are core principles of green chemistry, as these components often contribute significantly to chemical waste and environmental impact.

A notable example of this approach is the solvent- and catalyst-free aza-Michael addition of imidazoles to activated alkenes. d-nb.info The synthesis of 3-(1H-imidazol-1-yl)propanenitrile can be performed by simply heating a mixture of imidazole and acrylonitrile at 80°C without any solvent or catalyst. d-nb.info This method is not only environmentally friendly but also highly efficient, providing near-quantitative yields of the desired product. d-nb.info The procedure is simple: the reactants are mixed in a sealed tube and heated until the reaction is complete, after which the product is obtained as an oil. d-nb.info This approach has also been successfully applied to other substituted imidazoles, demonstrating its versatility. d-nb.info Such protocols are advantageous as they simplify the purification process, reduce waste, and lower operational costs. acgpubs.orgscispace.com

Chemical Reactivity and Mechanistic Investigations of Imidazole Propanenitrile Compounds

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms. nih.gov Its unique electronic structure allows it to participate in a variety of chemical transformations. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net The position of substitution is influenced by the nature of the substituent already present on the ring. For 1-substituted imidazoles, such as 2-(1H-imidazol-1-yl)propanenitrile, electrophilic substitution typically occurs at the C-4 or C-5 positions. globalresearchonline.netuobabylon.edu.iq This is because the intermediate arenium ion formed during the reaction is more stabilized when the electrophile adds to these positions. uobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq

Nucleophilic substitution on the imidazole ring is less common unless there are strongly electron-withdrawing groups present. globalresearchonline.netpharmaguideline.com However, nucleophilic attack can occur at the C-2 position, particularly if this position is substituted with a good leaving group, such as a halogen. pharmaguideline.com

Coordination Chemistry Potential of the Imidazole Nitrogen Atoms

The imidazole ring possesses two nitrogen atoms, both of which have the potential to coordinate with metal ions. rsc.orgresearchgate.net The nitrogen atom at the 3-position has a lone pair of electrons in an sp2 hybrid orbital and is generally considered the more basic and nucleophilic site, making it the primary point of coordination with metal cations. wikipedia.orgresearchgate.net Imidazole and its derivatives are known to form stable complexes with a wide range of transition metals. wikipedia.orgajol.info This coordination ability is a key feature in the function of many biological molecules, such as histidine, and is utilized in applications like immobilized metal affinity chromatography (IMAC). wikipedia.orgwikipedia.org The propanenitrile substituent on the imidazole ring in this compound can influence the coordination properties of the imidazole nitrogen atoms through electronic and steric effects.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing a gateway to other important functionalities.

Reduction of the Nitrile to Amine functionalities

The nitrile group in this compound can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uk The reaction with LiAlH₄ is usually carried out in an ether solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukyoutube.com Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, at elevated temperature and pressure. chemguide.co.uk The resulting product from the reduction of this compound would be 2-(1H-imidazol-1-yl)propan-1-amine.

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

Reducing Agent Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether solvent, followed by acid workup

Hydrolysis of the Nitrile Group under Specific Conditions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comjove.com This reaction typically proceeds in two stages, with the initial formation of an amide intermediate. byjus.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. byjus.com The final product is a carboxylic acid and an ammonium (B1175870) salt. byjus.com In the case of this compound, acid hydrolysis would yield 2-(1H-imidazol-1-yl)propanoic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base, like sodium hydroxide. This initially forms a carboxylate salt, which can then be protonated with acid to give the carboxylic acid. jove.comchemistrysteps.com The choice between acidic and basic hydrolysis often depends on the sensitivity of other functional groups in the molecule.

Table 2: Conditions for Nitrile Hydrolysis

Condition Intermediate Product Final Product
Acidic (e.g., H₂SO₄, HCl) Amide Carboxylic Acid

Intramolecular Cyclization and Ring-Closure Reactions

The presence of both an imidazole ring and a propanenitrile group in this compound offers the potential for intramolecular cyclization reactions. These reactions can lead to the formation of new ring systems, expanding the structural diversity of compounds that can be synthesized from this precursor. For instance, under certain conditions, the nitrogen of the nitrile group could potentially react with a carbon atom of the imidazole ring, or a functional group attached to it, to form a new fused ring system. The feasibility of such reactions would depend on the specific reaction conditions and the presence of appropriate catalysts or activating agents. researchgate.netrsc.org While specific examples for this compound are not extensively documented, the general principles of intramolecular reactions involving nitriles and imidazoles suggest this as a plausible area for synthetic exploration. rsc.org

Stability and Degradation Pathways

There is a significant gap in the scientific literature regarding the specific stability and degradation pathways of this compound. While general principles of organic chemistry would suggest potential hydrolysis of the nitrile group under strong acidic or basic conditions to form the corresponding carboxylic acid or amide, or potential degradation of the imidazole ring under harsh oxidative conditions, no specific experimental studies or data sets are available to confirm these hypotheses for this particular molecule. The stability of related compounds, such as 3-(1H-imidazol-1-yl)propanenitrile, has been noted in the context of its synthesis and crystallization, where a freshly distilled sample is reported to crystallize spontaneously and is described as barely deliquescent. However, this information pertains to an isomer and cannot be directly extrapolated to this compound without experimental verification.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is another area where specific research is lacking. Mechanistic studies, including kinetic and thermodynamic analyses and the identification of reaction intermediates, are fundamental to understanding and predicting the chemical behavior of a compound.

Kinetic and Thermodynamic Considerations

No specific kinetic or thermodynamic data for reactions involving this compound could be located in the reviewed literature. Such data, including reaction rate constants, activation energies, and enthalpy and entropy of reaction, are crucial for understanding the feasibility and speed of its potential chemical transformations. For comparison, the synthesis of the related imidazol-1-yl-acetic acid tert-butyl ester, an intermediate for zoledronic acid, has been described, implying kinetic feasibility, but quantitative kinetic or thermodynamic parameters were not provided for the formation or subsequent reactions of the imidazole-containing product.

Intermediate Species Formation (e.g., Zwitterions, Carbenes)

The potential for this compound to form intermediate species such as zwitterions or carbenes has not been specifically investigated. Imidazole chemistry, in a broader context, is known to involve various intermediates. For instance, N-heterocyclic carbenes (NHCs) are a well-established class of carbenes derived from imidazoles, but their formation typically requires deprotonation of an imidazolium (B1220033) salt. While one could speculate on the formation of a zwitterionic species through intramolecular proton transfer or other reactions, there is no direct evidence or research to support this for this compound.

Spectroscopic and Structural Elucidation of Imidazole Propanenitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(1H-imidazol-1-yl)propanenitrile, both ¹H and ¹³C NMR provide critical insights into the electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the imidazole (B134444) ring and the propanenitrile side chain. The imidazole ring protons (H2, H4, and H5) typically resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the substituent at the N1 position. The propanenitrile moiety would show an AX3 spin system, with the methine (CH) proton appearing as a quartet due to coupling with the three equivalent methyl (CH₃) protons, which in turn would appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Imidazole H2 ~7.7 Singlet (s) -
Imidazole H4 ~7.1 Singlet (s) -
Imidazole H5 ~7.0 Singlet (s) -
Propanenitrile CH ~4.5 - 5.0 Quartet (q) ~7.0

Note: Predicted values are based on the analysis of imidazole and substituted propanenitrile compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to the three carbons of the imidazole ring and the three carbons of the propanenitrile side chain. A key feature is the signal for the nitrile carbon (C≡N), which is characteristically found in the 117-120 ppm range. youtube.com The carbons of the imidazole ring will appear in the aromatic region, while the aliphatic carbons of the side chain will be observed at higher field strengths. Quaternary carbons, such as the nitrile carbon, typically exhibit signals of lower intensity. youtube.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imidazole C2 ~136
Imidazole C4 ~129
Imidazole C5 ~120
Nitrile C≡N ~118
Propanenitrile CH ~45 - 50

Note: Predicted values are based on typical chemical shifts for imidazole and nitrile-containing compounds. youtube.comchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecular ion. The molecular formula for this compound is C₆H₇N₃, corresponding to a monoisotopic mass of approximately 121.06 Da. nih.gov

Upon electron ionization, the molecular ion (M⁺˙) with an m/z of 121 would be formed. This energetically unstable ion would then undergo fragmentation. chemguide.co.uk Common fragmentation pathways would likely involve the cleavage of the side chain. Key predicted fragments include the loss of a methyl radical (•CH₃) to give a fragment at m/z 106, or the loss of the nitrile group (•CN) to yield a fragment at m/z 95. Another significant fragmentation would be the cleavage of the C-N bond connecting the side chain to the imidazole ring, resulting in an imidazolyl radical and a cation at m/z 54, or an imidazole cation at m/z 68 and a propanenitrile radical.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Assigned Fragment
121 [C₆H₇N₃]⁺˙ (Molecular Ion)
106 [M - CH₃]⁺
95 [M - CN]⁺
68 [C₃H₄N₂]⁺ (Imidazole cation)

Note: Fragmentation is predicted based on common fragmentation pathways for related structures. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. The most diagnostic of these is the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. Other significant absorptions include C-H stretching from both the aromatic imidazole ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹), as well as C=N and C=C stretching vibrations within the imidazole ring, typically found in the 1400-1600 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
> 3000 Aromatic C-H Stretch
< 3000 Aliphatic C-H Stretch
2240 - 2260 Nitrile (C≡N) Stretch

Note: Predicted frequencies are based on standard IR correlation tables and data for analogous compounds like propionitrile. nist.gov

X-ray Crystallography for Solid-State Structural Analysis

While crystal structure data for the 2-isomer is not available, detailed analysis of the closely related isomer, 3-(1H-imidazol-1-yl)propanenitrile, provides valuable insight into the molecular geometry and packing of such compounds in the solid state.

Single-crystal X-ray diffraction analysis of 3-(1H-imidazol-1-yl)propanenitrile reveals its precise three-dimensional structure. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The structure shows that the nitrile group is connected to the planar imidazole ring via an ethylene (B1197577) linker. nih.gov This linker adopts a staggered conformation, which is evident from the N1–C4–C5–C6 torsion angle of -65.43(9)°. nih.gov The bond length of the nitrile C≡N triple bond is 1.141(1) Å, which is a typical value confirming its triple-bond character. nih.gov The crystal packing is stabilized by weak intermolecular hydrogen bonds between a hydrogen atom on the ethylene group and a nitrogen atom of the imidazole ring of a neighboring molecule. nih.gov

Table 5: Selected Crystallographic Data for 3-(1H-imidazol-1-yl)propanenitrile

Parameter Value Reference
Chemical Formula C₆H₇N₃ nih.gov
Molecular Weight 121.15 nih.gov
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 7.2712 (3) nih.gov
b (Å) 5.5917 (2) nih.gov
c (Å) 15.4625 (5) nih.gov
β (°) 100.979 (1) nih.gov
Volume (ų) 617.17 (4) nih.gov
Torsion Angle N1–C4–C5–C6 (°) -65.43 (9) nih.gov

Table of Compounds Mentioned

Compound Name
This compound
3-(1H-imidazol-1-yl)propanenitrile
Imidazole

Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR)

An extensive search of scientific literature for experimental data from advanced spectroscopic techniques for this compound yielded no specific results. Information regarding the compound's electronic transitions, which would be characterized by Ultraviolet-Visible (UV-Vis) spectroscopy, is not available in the reviewed sources. Similarly, no Electron Paramagnetic Resonance (EPR) spectroscopy studies have been found for this compound. EPR spectroscopy is typically applied to species with unpaired electrons, such as radicals or certain metal complexes, and may not be broadly applicable to this compound unless in a specific chemical environment or state that has not been documented. Consequently, a detailed analysis and a corresponding data table for the advanced spectroscopic properties of this compound cannot be presented.

Computational and Theoretical Investigations of Imidazole Propanenitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These calculations allow for the detailed examination of molecular orbitals and the prediction of how a molecule will behave in chemical reactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. youtube.com Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 2-(1H-imidazol-1-yl)propanenitrile, the electronic structure is characterized by the interplay between the electron-rich imidazole (B134444) ring and the electron-withdrawing nitrile group. The imidazole ring contains nitrogen atoms with lone pairs of electrons, contributing significantly to the HOMO. The nitrile group (–C≡N), with its strong triple bond, influences the distribution of electron density and typically contributes to the LUMO. Quantum calculations can map the electron density surface, revealing regions susceptible to electrophilic or nucleophilic attack.

Table 1: Key Concepts in Molecular Orbital Analysis of this compound

ConceptDescriptionRelevance to this compound
HOMO The highest energy molecular orbital occupied by electrons. It often acts as an electron donor.Likely localized on the electron-rich imidazole ring, particularly the nitrogen atoms.
LUMO The lowest energy molecular orbital that is unoccupied. It can accept electrons.Likely influenced by the electron-withdrawing nitrile group, making it a potential site for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.
Electrostatic Potential A map of the charge distribution on the molecule's surface.Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for intermolecular interactions.

Quantum chemical calculations are instrumental in predicting a molecule's reactivity and the most likely pathways for its chemical reactions. By analyzing the HOMO-LUMO gap and the distribution of frontier molecular orbitals, scientists can forecast how a molecule will interact with other reagents. For instance, imidazole compounds that incorporate nitrile functionalities have demonstrated applications in Michael addition and aza-Michael reactions. nih.govresearchgate.net

Theoretical models can simulate the transition states of potential reactions, calculating the activation energies required for each step. This allows for the determination of the most energetically favorable reaction pathway. For this compound, such calculations could predict its behavior in alkylation, hydrolysis of the nitrile group, or reactions involving the imidazole ring, providing a theoretical foundation for synthetic applications.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug design and the study of biochemical pathways.

Molecular docking simulations can model how this compound might interact with biological targets. The compound possesses several features that can engage in various non-covalent interactions:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while any N-H groups on a target can be donors.

Hydrophobic Interactions: The ethyl chain provides a nonpolar region that can interact favorably with hydrophobic pockets in a protein.

Pi-Pi Stacking: The aromatic imidazole ring can stack with aromatic residues of a protein, such as phenylalanine, tyrosine, or tryptophan.

Dipole-Dipole Interactions: The polar nitrile group can engage in electrostatic interactions with polar residues in a binding site.

Studies on similar imidazole-containing scaffolds have used molecular docking to predict potential interactions and binding affinities with receptors. nih.gov These simulations provide a static picture of the most probable binding pose, which is crucial for understanding the basis of a molecule's biological activity.

A primary application of molecular docking is to predict how a potential inhibitor binds to an enzyme's active site. basicmedicalkey.com The simulation explores numerous possible conformations and orientations of the ligand within the binding site, referred to as binding modes. basicmedicalkey.comunifi.it Each mode is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy score generally indicates a more stable and favorable interaction.

For this compound, docking studies against a specific enzyme would reveal the most likely binding orientation and identify the key amino acid residues involved in the interaction. Understanding these binding modes is a critical aspect of drug development. nih.gov Advanced computational methods are continuously being developed to improve the accuracy of predicting inhibitor-kinase binding affinity, which is crucial in drug discovery. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Type of InteractionMolecular Feature InvolvedPotential Protein Residue Partner
Hydrogen Bond Acceptor Imidazole Ring NitrogensSerine, Threonine, Tyrosine, Lysine
Hydrophobic Interaction Propanenitrile Alkane ChainLeucine, Isoleucine, Valine, Alanine
π-π Stacking Imidazole RingPhenylalanine, Tyrosine, Tryptophan
Dipole-Dipole Interaction Nitrile GroupAsparagine, Glutamine, Serine

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for establishing these relationships. nih.gov

A QSAR model mathematically correlates variations in the chemical structure of a series of compounds with their measured biological activity. For a series of derivatives of this compound, a QSAR study would involve:

Generating Derivatives: Creating a virtual library of compounds by making systematic modifications (e.g., adding substituents to the imidazole ring or changing the linker).

Calculating Descriptors: Using software to calculate various physicochemical properties (descriptors) for each molecule, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties.

Building the Model: Applying statistical methods to create an equation that links the descriptors to the observed activity.

This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. This approach streamlines the drug discovery process by focusing resources on compounds with the highest predicted potency and most favorable properties. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations provide valuable insights into its conformational landscape, revealing the accessible three-dimensional arrangements of the molecule and the relative energies of these conformations. This information is crucial for understanding the molecule's physical and chemical properties, as well as its potential interactions with other molecules.

The conformational flexibility of this compound arises from the rotation around single bonds, particularly the bond connecting the imidazole ring to the propanenitrile side chain. MD simulations explore this flexibility by solving Newton's equations of motion for the atoms of the molecule, treating them as a collection of interacting particles. The potential energy of the system is described by a force field, which is a set of empirical functions and parameters that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

A typical MD simulation protocol for analyzing the conformational space of this compound would involve the following steps:

System Setup: A model of the this compound molecule is created. This model is then placed in a simulation box, which can be filled with a solvent (such as water) to mimic solution conditions, or the simulation can be performed in a vacuum to study the intrinsic properties of the molecule.

Energy Minimization: The initial geometry of the molecule is optimized to find a local minimum on the potential energy surface. This step removes any unfavorable steric clashes or high-energy conformations.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value. This allows the system to reach a stable state where the temperature and pressure fluctuate around their average values.

Production Run: Once the system is equilibrated, the production simulation is run for a specified amount of time (typically nanoseconds to microseconds). During this phase, the trajectory of the atoms (their positions and velocities over time) is saved at regular intervals.

Analysis: The saved trajectory is then analyzed to extract information about the conformational dynamics of the molecule. A key aspect of this analysis is the study of dihedral angles, which describe the rotation around specific bonds. For this compound, the dihedral angle involving the atoms of the C-N bond linking the propanenitrile group to the imidazole ring is of particular interest.

By plotting the potential energy as a function of this dihedral angle, a potential energy surface (PES) can be generated. The minima on this surface correspond to the most stable conformations of the molecule.

Representative Data from a Potential Energy Surface Scan for a Key Dihedral Angle in an Imidazole-Propanenitrile System
Dihedral Angle (degrees)Relative Potential Energy (kcal/mol)Conformation Description
-1501.5Staggered
-600.0Gauche (Global Minimum)
03.2Eclipsed (Transition State)
600.8Gauche (Local Minimum)
1202.5Eclipsed (Transition State)
1801.2Anti

The table above illustrates the type of data that can be obtained from a potential energy surface scan. It shows the relative energies of different conformations as a function of a specific dihedral angle. The "Gauche" conformation at -60 degrees represents the most stable arrangement (global minimum), while other stable conformations (local minima) and high-energy transition states (eclipsed) are also identified.

Applications in Chemical Synthesis and Materials Science

Imidazole-Propanenitrile Compounds as Synthetic Intermediates

Imidazole-propanenitrile compounds, including 2-(1H-imidazol-1-yl)propanenitrile, are highly versatile synthetic intermediates. Their bifunctional nature allows for a variety of chemical transformations, making them key starting materials for more complex molecules.

Precursors for Complex Heterocyclic Systems

The imidazole (B134444) and nitrile functionalities within this compound provide reactive sites for the construction of more elaborate heterocyclic systems. The imidazole ring can undergo further substitution reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These transformations are instrumental in creating polycyclic and fused heterocyclic compounds, which are often the core structures of medicinally and industrially important molecules.

For instance, the reaction of imidazole with acrylonitrile (B1666552) is a common method to produce 3-(1H-imidazol-1-yl)propanenitrile, a closely related isomer and an important precursor for nitrile-functionalized ionic liquids. nih.gov The versatility of the imidazole ring as a building block is further highlighted by its use in the synthesis of N-heterocyclic carbene (NHC) precursors, which are crucial in modern synthetic chemistry. beilstein-journals.org

Building Blocks for Pharmaceutical and Agrochemical Synthesis

The imidazole nucleus is a common feature in many pharmaceutical and agrochemical agents due to its ability to engage in various biological interactions. researchgate.net Consequently, imidazole-propanenitrile derivatives serve as valuable building blocks in the synthesis of these active compounds.

In pharmaceutical research, derivatives such as 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds are considered "carba-analogues" of known antifungal agents like bifonazole. nih.gov The synthesis often involves the alkylation of an imidazolyl ketone followed by reduction. nih.gov The adaptability of the imidazole-propanenitrile scaffold allows for the introduction of various substituents, enabling the fine-tuning of biological activity.

The following table showcases some examples of imidazole-propanenitrile derivatives and their applications:

Compound NameApplication/Significance
3-Aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanesInvestigated for antifungal activity nih.gov
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrileUsed in chemical synthesis sigmaaldrich.comepa.gov
1H-Imidazole-1-propanenitrile, 2-methyl-Analyzed via HPLC for potential use in pharmacokinetics sielc.com
2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamateAn organic compound available for life science research americanelements.com

Role in Catalysis

The imidazole moiety in this compound and its derivatives plays a significant role in various catalytic processes. This is attributed to its ability to act as a ligand, a base, or a catalyst itself.

Acceleration of Polymerization Reactions (e.g., Polyurethane, Polyvinyl Chloride Synthesis)

Substituted imidazoles are known to be effective catalysts or accelerators in polymerization reactions. For example, 1-cyanoethyl-2-methylimidazole is a related compound that finds application in this area. sielc.com The basic nitrogen atom in the imidazole ring can catalyze the reactions involved in the formation of polymers like polyurethanes and polyvinyl chloride.

Components in Metal Catalysts

The imidazole ring is an excellent ligand for a wide range of transition metals. This property is exploited in the development of metal-based catalysts. Imidazole-containing compounds can be used to synthesize N-heterocyclic carbene (NHC) ligands, which have become ubiquitous in coordination chemistry and catalysis. beilstein-journals.org 2-(1H-imidazol-1-yl)pyridine, for example, serves as a precursor for the synthesis of functionalized transition metal carbene ligands used in reactions like isomerization, polymerization, and hydrogenation. google.com These NHC-metal complexes often exhibit high catalytic activity and stability.

Development of Advanced Materials

The unique properties of imidazole-propanenitrile compounds also make them suitable for the development of advanced materials.

Ionic liquids (ILs) are a class of materials that have gained significant attention as environmentally friendly solvents and reaction media. nih.gov 3-(1H-imidazol-1-yl)propanenitrile is a key precursor for nitrile-functionalized imidazolium-based ionic liquids. nih.gov These ILs possess low vapor pressure, high thermal stability, and are good solvents for a variety of substances. nih.gov The nitrile functionality can be further modified to tune the properties of the resulting ionic liquid for specific applications.

Furthermore, the incorporation of the imidazole-propanenitrile moiety into polymer structures can impart desirable properties such as improved thermal stability, conductivity, and coordinating ability.

Precursors for Nitrile-Functionalized Ionic Liquids

The chemical compound this compound is a significant precursor in the synthesis of a class of specialized salts known as nitrile-functionalized ionic liquids (ILs). acs.orgnih.govnih.gov Ionic liquids are salts that are liquid at or near room temperature, and they have garnered considerable attention as versatile solvents and materials in various chemical applications. The incorporation of a nitrile group (a carbon atom triple-bonded to a nitrogen atom) into the structure of these ionic liquids can impart unique properties, making them suitable for specific applications.

The synthesis of nitrile-functionalized ionic liquids from this compound typically involves the quaternization of the imidazole ring. This process converts the neutral imidazole derivative into a cationic imidazolium (B1220033) salt. The nitrile group can be located on either the cation or the anion of the ionic liquid, and its presence can influence the resulting properties of the IL, such as its viscosity, polarity, and coordinating ability. acs.orgnih.govnih.gov

A series of dual-functionalized ionic liquids have been synthesized, which feature imidazolium cations with various functionalities and a nitrile-functionalized anion. nih.gov Some of these ionic liquids exhibit very low viscosities, a highly desirable property for many industrial applications. nih.gov The synthesis strategy often involves preparing a functionalized anion as a potassium salt first, followed by a process called anion metathesis with different imidazolium halides.

Research has demonstrated the synthesis of various imidazolium salts where a nitrile functional group is attached to the alkyl side chain. acs.orgnih.gov These studies have produced a range of nitrile-functionalized imidazolium salts, the majority of which are classified as ionic liquids because their melting points are below 100 degrees Celsius. acs.orgnih.gov The physical properties of these ionic liquids, such as density and viscosity, have been determined and compared to related non-nitrile functionalized ionic liquids. acs.orgnih.gov

PropertyDescriptionReference
Precursor Role This compound serves as a key building block for creating nitrile-functionalized cations for ionic liquids. acs.orgnih.govnih.gov
Synthesis Method Involves quaternization of the imidazole ring to form an imidazolium cation. acs.orgnih.gov
Resulting Products A variety of nitrile-functionalized imidazolium-based ionic liquids with tailored properties. acs.orgnih.govnih.gov
Key Feature The nitrile functionality can be used to tune the physical and chemical properties of the resulting ionic liquids. acs.orgnih.govnih.gov

Applications in Polymer Chemistry and Additives

While direct polymerization of this compound or its use as a direct additive in polymers is not extensively documented in the reviewed literature, its role as a precursor to nitrile-functionalized ionic liquids (NFILs) provides an indirect but significant pathway for its application in polymer chemistry. Imidazole and its derivatives are recognized for their importance in a wide range of applications, including the polymer industry. nih.gov

The ionic liquids synthesized from this compound can be utilized in polymer science in several ways:

Poly(ionic liquids) (PILs): NFILs derived from this precursor can be designed as monomers for the synthesis of poly(ionic liquids). These polymers possess the unique properties of ionic liquids, such as high thermal stability and tunable conductivity, combined with the processability of polymers.

Polymerization Media: NFILs can serve as solvents for polymerization reactions. Their unique solvent properties can influence polymerization kinetics, polymer properties, and facilitate catalyst recycling.

Polymer Additives: Although direct use as an additive is not established, the resulting NFILs can be incorporated into polymer matrices as plasticizers, antistatic agents, or to enhance specific properties like gas separation in membranes. The nitrile functionality can offer specific interactions within the polymer matrix.

The incorporation of functional groups like nitrile into benzoxazine (B1645224) precursors, a type of thermosetting resin, has been shown to significantly enhance the comprehensive properties of the resulting polybenzoxazine thermosets. researchgate.net This suggests that the nitrile group from precursors like this compound can contribute to improved thermal and mechanical properties in advanced polymer composites. researchgate.net

Application AreaDescriptionReference
Poly(ionic liquid) Monomers Nitrile-functionalized ionic liquids derived from this compound can be polymerized to form functional polymers.
Specialty Solvents These ionic liquids can act as solvents in polymerization processes, potentially improving reaction control and catalyst retention.
Functional Additives The resulting ionic liquids can be blended with other polymers to modify their properties, such as conductivity or thermal stability.
Enhanced Polymer Properties The nitrile functionality can contribute to improved characteristics of high-performance polymers like polybenzoxazines. researchgate.net

Biological Activity Studies of Imidazole Propanenitrile Compounds Non Clinical Focus

Enzyme Inhibition Studies

The ability of imidazole-propanenitrile compounds to interact with and inhibit specific enzymes is a key area of investigation. These interactions can lead to the modulation of critical biochemical pathways.

RmlA Enzyme: Extensive literature searches did not yield specific information regarding the inhibitory activity of 2-(1H-imidazol-1-yl)propanenitrile or its closely related analogues on the RmlA enzyme. This area appears to be underexplored in currently available scientific literature.

CYP24A1 Hydroxylase: Derivatives of imidazole (B134444) have been identified as potent inhibitors of CYP24A1 hydroxylase, a key enzyme in vitamin D catabolism. While direct studies on this compound are limited, research on related imidazole-containing structures provides valuable insights. For instance, a series of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides demonstrated potent inhibition of CYP24A1, with IC50 values ranging from 0.11 to 0.35 μM, which is comparable to or better than the standard inhibitor ketoconazole. nih.gov Molecular modeling suggests that these inhibitors occupy the hydrophobic binding site of the enzyme. The inhibitory mechanism involves a crucial interaction where the imidazole nitrogen coordinates with the heme Fe3+ ion at the enzyme's active site. nih.gov This interaction is a hallmark of many azole-based enzyme inhibitors. Further studies on N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides also revealed significant inhibitory activity against human CYP24A1 hydroxylase, with IC50 values as low as 0.3 μM for some derivatives. researchgate.net

The inhibition of CYP24A1 by imidazole derivatives directly impacts the vitamin D metabolic pathway. CYP24A1 is responsible for the degradation of 25-hydroxyvitamin D3 (25(OH)D3) and the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). By inhibiting this enzyme, these compounds can increase the levels of calcitriol (B1668218). nih.gov This modulation can, in turn, affect cellular processes regulated by vitamin D, such as cell proliferation and differentiation. For example, in chronic lymphocytic leukemia cells, the co-treatment with a CYP24A1 inhibitor and calcitriol led to an upregulation of genes like GADD45α and CDKN1A, which are involved in cell cycle arrest and DNA damage response.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in various diseases. While direct evidence for this compound is not available, a novel derivative, 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile, has been identified as a potent dual inhibitor of PI3K and mTOR. nih.govresearchgate.net In vitro studies showed that this compound effectively inhibited the proliferation of cancer cell lines. nih.gov The mechanism of action involves the inhibition of the phosphorylation of key downstream targets of the pathway, such as Akt and the ribosomal protein S6. nih.gov This demonstrates the potential of the broader class of imidazole-containing propanenitrile derivatives to target this important signaling cascade.

Compound ClassTarget Enzyme(s)In Vitro Activity (IC50)Investigated Cell Lines
(E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides)CYP24A10.11-0.35 μM nih.govNot specified in abstract
N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamidesCYP24A10.3-72 μM researchgate.netNot specified in abstract
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrilePI3K/mTORNot specifiedSW620, HeLa nih.gov

Antimicrobial Activity Investigations (In Vitro)

The imidazole moiety is a well-established pharmacophore in antimicrobial agents. Investigations into the efficacy of imidazole-propanenitrile compounds against various pathogens are ongoing.

While specific data on the antibacterial activity of this compound is scarce, the broader class of imidazole derivatives has shown activity against a range of bacteria. For example, certain 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated better antibacterial activity against gram-negative bacteria compared to ampicillin. isp.edu.pk The search for novel antibacterial agents is driven by the rise of antibiotic resistance, and imidazole-based compounds represent a promising area of research.

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. Studies on compounds structurally related to this compound have shown significant in vitro activity. For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives displayed potent antifungal activity against various Candida species, including Candida albicans. Some of these compounds were found to be more active than the reference drug fluconazole (B54011). The proposed mechanism of action for many antifungal imidazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

A study on (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, a compound with a propanone instead of a propanenitrile linker, showed it to be a highly potent agent against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.0054 µmol/mL. This was significantly more potent than both fluconazole and miconazole. researchgate.net

Compound Class/DerivativeFungal Strain(s)In Vitro Activity (MIC)
2-(1H-imidazol-1-yl)-1-phenylethanol derivativesCandida speciesPotent, some more active than fluconazole
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oximeCandida albicans0.0054 µmol/mL researchgate.net

Antimycobacterial Activity against Specific Strains (e.g., Mycobacterium tuberculosis H37Rv)

The global health threat posed by tuberculosis, particularly the rise of multi-drug resistant strains, has spurred the search for novel therapeutic agents. nih.gov Imidazole derivatives have been a subject of this research. Studies have evaluated various imidazole-containing compounds for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and tested for their in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov The results, measured as minimum inhibitory concentration (MIC), indicated that several derivatives exhibited antitubercular activity. nih.gov For instance, one of the most active compounds in this series demonstrated notable inhibition of the mycobacterium. nih.gov Further investigation into the mechanism of action for the most potent compound from this series revealed inhibitory effects on crucial mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

In another study, synthesized bis-imidazoly derivatives were screened against M. tuberculosis, with some compounds showing very good in vitro antitubercular activity, suggesting they could serve as leads for further development. researchgate.net The search for new antimycobacterial agents is a continuous effort, with compounds from various chemical classes, including imidazole derivatives, being investigated for their potential to combat this persistent pathogen. researchgate.netresearchgate.net

Anticancer Activity Studies (In Vitro Cell Line Assays)

The therapeutic potential of imidazole derivatives extends to oncology, where numerous studies have investigated their efficacy against various cancer cell lines in vitro. wjpsonline.comchemijournal.comchemijournal.com These studies are crucial for identifying compounds that can selectively target and inhibit the proliferation of cancer cells.

One area of focus has been on benzimidazole-propanenitrile derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net A series of 2-(1H-benzimidazol-2-yl)-3-(4-(4-substituted-piperazin-1-yl)phenyl)propane nitriles were synthesized and evaluated for their cytotoxic effects. Derivatives (IIh) and (IIa) showed promising anticancer activity against A549 lung carcinoma cells. researchgate.net

Other research has explored different imidazole structures. Long-chain imidazole-based ionic liquids and lysosomotropic detergents have demonstrated potent anticancer activity against neuroblastoma (SK-N-DZ) and leukaemia (K562) cell lines. researchgate.net Similarly, N-alkyl-nitroimidazole compounds have been shown to possess antitumor activity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines. openmedicinalchemistryjournal.com

The table below summarizes the in vitro anticancer activity of selected imidazole derivatives against various human cancer cell lines, as reported in different studies. The activity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives

Compound Class Cell Line(s) Reported Activity (IC50) Reference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides MCF7 (Breast), HCT116 (Colon) Compound 2: 0.0047 µM/ml (MCF7); Compound 10: 0.0058 µM/ml (HCT116) nih.gov
2-(1H-Benzo[d]imidazol-2-yl)-3-(phenyl)propanenitrile derivatives A549 (Lung) Compounds (IIh) and (IIa) showed promising activity. researchgate.net
(4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones HBL-100 (Breast), HeLa (Cervical) Compound IVf: 82.07 µM (HBL-100); Compound IVg: 126.13 µM (HeLa) ijirt.org
Long-chain imidazole-based ionic liquids K562 (Leukemia), SK-N-DZ (Neuroblastoma) Compound 2: EC50 = 4.7 µM (K562), EC50 = 2.4 µM (SK-N-DZ) researchgate.net
N-Alkyl nitroimidazoles MDA-MB-231 (Breast) IC50 of 26.12 μM for a 1H-1,2,3-Triazole Tethered Nitroimidazole−Isatin Conjugate. openmedicinalchemistryjournal.com
Celastrol-Imidazole Derivatives A549 (Lung) A potent derivative (compound 9) showed higher antiproliferation than the parent compound. nih.gov

This table is for informational purposes only and is based on the cited research. IC50/EC50 values represent the concentration of a substance needed to inhibit a specific biological process by 50%.

Structure-Activity Relationship (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. jopir.in By systematically modifying the chemical structure of imidazole derivatives, researchers can identify the key molecular features, or pharmacophores, that are essential for their biological effects. chemijournal.com

For a series of imidazole-derived inhibitors of the human insulin-degrading enzyme (IDE), SAR analysis revealed that the carboxylic acid, the imidazole ring, and a tertiary amine were all critical for the compound's activity. nih.gov In this same study, a methyl ester group was successfully replaced with an amide or a 1,2,4-oxadiazole, which helped to optimize other properties like solubility and stability without compromising activity. nih.gov

In the context of anticancer agents, SAR studies on 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, which act as farnesyltransferase inhibitors, highlighted the importance of specific substitutions. A hydrophobic group at the 4-position of the benzodiazepine (B76468) core and an aryl ring at the 7-position were found to be important for potent inhibition of the enzyme. nih.gov Another study noted that for certain N-alkyl nitroimidazoles, increasing the length of the N-alkyl chain led to a decrease in antitumor activity against A549 lung cancer cells, demonstrating a clear structural trend. openmedicinalchemistryjournal.com These insights are invaluable for the rational design of new, more effective imidazole-based therapeutic agents. jopir.in

Protein Interaction Mechanisms

Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. The biological activities of imidazole-propanenitrile and related compounds are rooted in their interactions with specific proteins. These interactions, driven by forces such as hydrogen bonds, and hydrophobic and electrostatic interactions, can lead to the inhibition of enzymes or the modulation of protein-protein interactions (PPIs). h-its.org

Molecular docking studies have been employed to visualize and understand these interactions. For example, derivatives of 2-(1H-benzo[d]imidazol-2-yl)-3-(phenyl)propanenitrile were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This in silico analysis helped to illustrate the binding modes of these compounds, providing a rationale for their observed anticancer activity. researchgate.net

In other research, imidazole derivatives have been designed to inhibit different protein targets.

Insulin-Degrading Enzyme (IDE): A study on imidazole-derived acetic acids showed that these compounds could bind to both the catalytic site and a secondary site (exosite) of IDE. X-ray co-crystallization of some of these inhibitors with the enzyme provided a detailed structural basis for their inhibitory mechanism. nih.gov

Hsp90-Cdc37 Interaction: Novel celastrol-imidazole derivatives were found to exert their anticancer effect by inhibiting the protein-protein interaction between Hsp90 and Cdc37. The study suggested that the imidazole moiety played a role in the compound's covalent binding and its ability to disrupt this critical cellular complex. nih.gov

Farnesyltransferase: Imidazole-containing benzodiazepines were found to inhibit farnesyltransferase, an enzyme involved in cellular signaling pathways that are often hyperactive in cancer. The imidazole group is a key feature of these inhibitors, contributing to their binding affinity. nih.gov

These examples demonstrate the diverse mechanisms by which imidazole-based compounds can interact with protein targets, leading to a range of biological effects.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Derivatization Strategies

While the classical synthesis of 2-(1H-imidazol-1-yl)propanenitrile often involves the Michael addition of imidazole (B134444) to acrylonitrile (B1666552), future research should pivot towards more efficient, sustainable, and versatile synthetic methodologies. researchgate.net The development of green chemistry approaches, such as solvent-free reactions or the use of eco-friendly catalysts like basic ionic liquids, presents a significant area for investigation. researchgate.netmdpi.com Furthermore, exploring photoredox or enzymatic catalysis could offer novel pathways with high selectivity and milder reaction conditions. acs.org

Derivatization strategies offer a dual-pronged approach for future studies. Firstly, modifications to the imidazole ring, such as alkylation or arylation at other positions, could fine-tune the electronic and steric properties of the molecule. Secondly, the transformation of the nitrile group into other valuable functional groups (e.g., amines, carboxylic acids, amides, or tetrazoles) would vastly expand the library of accessible compounds, creating a diverse set of building blocks for various applications.

Table 1: Potential Future Synthetic and Derivatization Strategies

StrategyFocus AreaPotential Advantages
Catalysis Green ChemistryReduced waste, improved energy efficiency, use of renewable catalysts.
Flow Chemistry Process OptimizationEnhanced safety, scalability, and precise control over reaction parameters.
Enzymatic Synthesis BiocatalysisHigh selectivity, mild conditions, environmentally benign.
Photoredox Catalysis Novel PathwaysAccess to unique reactive intermediates and reaction pathways. acs.org
Derivatization Functional Group InterconversionCreation of diverse scaffolds for materials and medicinal chemistry.

Deeper Mechanistic Understanding of Chemical Transformations

A thorough mechanistic understanding is paramount for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and computational methods to dissect the chemical transformations involving this compound.

Kinetic studies can elucidate the rate-determining steps and the influence of catalysts and reaction conditions on the formation of this compound. Isotopic labeling experiments could trace the pathways of atoms during its synthesis and subsequent reactions. Computationally, Density Functional Theory (DFT) calculations can be used to model reaction profiles, identify transition states, and predict the outcomes of unknown transformations, providing invaluable insights that are often difficult to obtain experimentally. acs.org Understanding the intricacies of the aza-Michael addition, for instance, can lead to the development of more efficient catalysts and reaction protocols. researchgate.netmdpi.com

Advanced Spectroscopic and Computational Characterization

Comprehensive characterization is crucial for understanding the structure-property relationships of this compound and its derivatives. While standard techniques like NMR and IR spectroscopy are foundational, future work should leverage more advanced methods. jchemrev.comresearchgate.netnih.govacs.org

Two-dimensional NMR techniques can provide unambiguous assignments of complex derivative structures. For materials applications, solid-state NMR could probe the structure and dynamics of polymers incorporating this moiety. X-ray crystallography studies on the parent compound and its derivatives can offer precise information on their three-dimensional structure and intermolecular interactions. nih.govresearchgate.net

Computational chemistry offers a powerful parallel approach. mdpi.com Advanced computational studies could explore:

Conformational Analysis: To understand the molecule's flexibility and preferred shapes.

Electronic Properties: Calculation of HOMO-LUMO energy gaps to predict reactivity. mdpi.com

Intermolecular Interactions: Modeling how the molecule interacts with solvents, catalysts, or biological targets.

Table 2: Key Crystallographic and Spectroscopic Data for this compound

ParameterValueSource
Formula C₆H₇N₃ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c researchgate.net
C≡N Bond Length 1.141 (1) Å nih.gov
Melting Point 37 °C nih.govresearchgate.net
¹H NMR Spectra have been recorded and used for characterization. jchemrev.com
¹³C NMR Spectra have been recorded and used for characterization. jchemrev.com

Note: This data is based on existing crystallographic studies of the related compound 3-(1H-imidazol-1-yl)propanenitrile.

Expanding Applications in Catalysis and Smart Materials

The inherent chemical features of this compound make it a prime candidate for applications in catalysis and materials science. The imidazole ring, with its available nitrogen lone pair, is an excellent ligand for coordinating with metal centers. nih.gov Future research could focus on synthesizing novel transition metal complexes using this compound as a ligand for applications in homogeneous or heterogeneous catalysis.

In the realm of smart materials, the imidazole and nitrile functionalities offer intriguing possibilities. Imidazole-containing polymers are known to exhibit responsiveness to stimuli like pH and can participate in hydrogen bonding. researchgate.netelsevierpure.comcapes.gov.br The nitrile group can be polymerized or used as a reactive handle to crosslink polymer chains. This opens avenues for designing:

Stimuli-Responsive Gels: Materials that change volume or shape in response to environmental cues.

Functional Polymers: Polymers with tailored electronic or ion-conducting properties. acs.org

Catalyst Supports: Immobilizing catalytic species on polymers derived from this monomer. rsc.org

Design and Synthesis of Next-Generation Biologically Active Compounds for Mechanistic Studies

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. nih.govbiomedpharmajournal.orgnih.govijprajournal.com It is known to interact with a wide variety of biological targets through hydrogen bonding and other weak interactions. nih.govelsevierpure.com this compound represents a valuable starting point for the design of new biologically active compounds for use in mechanistic studies.

Future research should focus on using this molecule as a core to build libraries of diverse compounds. By systematically modifying the structure—for example, by substituting the imidazole ring or converting the nitrile group to other functionalities—researchers can probe structure-activity relationships (SAR). mdpi.com These new molecules could be screened against a range of biological targets, such as enzymes (e.g., kinases, demethylases) and receptors, to identify novel probes for cellular pathways or potential therapeutic leads. nih.govnih.gov Molecular docking studies can be employed to predict how these designed compounds might bind to protein targets, guiding synthetic efforts toward more potent and selective molecules. mdpi.comnih.gov

Table 3: Potential Derivative Classes and Mechanistic Study Areas

Derivative ClassSynthetic ModificationPotential Mechanistic Study Area
Tetrazole Analogs Cycloaddition to nitrileProbing metabolic stability and receptor binding.
Amidine/Amine Derivatives Reduction/addition to nitrileInvestigating interactions with proteases or DNA.
Substituted Imidazoles Functionalization of the imidazole ringStudying kinase inhibition, antifungal mechanisms. nih.gov
Chiral Alcohols Reduction of a ketone precursorExploring stereoselective interactions with enzymes like CYP51. nih.gov

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a cornerstone for innovation in chemistry, materials, and beyond.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-(1H-imidazol-1-yl)propanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between imidazole and a propanenitrile derivative. For example, 2-bromopropanenitrile reacts with imidazole in dimethylformamide (DMF) at 70–80°C with triethylamine as a base to facilitate deprotonation . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of imidazole to nitrile), solvent polarity, and reaction time (typically 12–24 hours). Monitoring via thin-layer chromatography (TLC) ensures completion. Purification via silica-gel column chromatography with ethyl acetate/hexane mixtures yields >80% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 8.65 ppm (imidazole H-2), δ 7.15–7.30 ppm (H-4/H-5 of imidazole), and δ 4.50 ppm (CH₂ adjacent to nitrile) .
  • X-ray Crystallography : Single-crystal analysis reveals planar imidazole rings with a dihedral angle of 1.30° relative to the propanenitrile chain. Displacement ellipsoids (50% probability) confirm bond lengths (C–N: 1.32 Å; C≡N: 1.16 Å) .
  • FT-IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap: ~5.2 eV) and electrostatic potential surfaces. These align with experimental UV-Vis spectra (λ_max ~260 nm) and NMR chemical shifts. Discrepancies >0.1 eV in HOMO energies may indicate solvent effects not modeled in calculations .

Q. How can crystallographic data resolve contradictions in reported molecular conformations of imidazole derivatives?

  • Methodological Answer : SHELXL refinement of X-ray data identifies intramolecular interactions (e.g., C–H⋯π, O–H⋯N) that stabilize conformations. For this compound, hydrogen-bonded chains along the b-axis (O–H⋯N distance: 2.85 Å) explain discrepancies in packing diagrams versus solution-phase NMR data .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antifungal Assays : Derivatives like biphenyl esters are tested against Candida spp. via broth microdilution (MIC: 2–8 µg/mL). Enantiomeric separation (e.g., chiral HPLC) shows levorotatory forms are 2–4× more active than racemic mixtures .
  • Docking Studies : AutoDock Vina simulates binding to fungal CYP51 (ΔG: −9.2 kcal/mol), correlating with experimental IC₅₀ values .

Data Analysis and Contradictions

Q. How should researchers address conflicting reactivity reports for nitrile-containing imidazole derivatives?

  • Methodological Answer : Contradictions in nitrile reactivity (e.g., hydrolysis vs. cycloaddition) arise from solvent/base selection. In acetonitrile/NaOH, hydrolysis dominates (yielding amides), while DMF/K₂CO₃ promotes cyclization to triazoles. Controlled experiments with <i>in situ</i> IR tracking resolve mechanistic ambiguities .

Q. What are best practices for refining crystallographic data of imidazole-propanenitrile complexes using SHELX software?

  • Methodological Answer :

  • SHELXL Parameters : Use "L.S. 10" for high-resolution data (<0.8 Å), anisotropic displacement for non-H atoms, and "HKLF 4" for twinned crystals.
  • Validation : Check R-factor convergence (<5% Δ between cycles) and ADP consistency (≤0.02 Ų for C atoms). Discrepancies in thermal motion may indicate disorder .

Tables of Key Data

Property Experimental Value Computational Prediction Reference
C–N Bond Length (Å) 1.32 (X-ray)1.30 (DFT)
HOMO-LUMO Gap (eV) -5.2
Antifungal MIC (µg/mL) 2–8 (Candida albicans)-

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